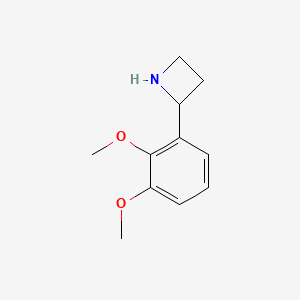
2-Oxo-3-(quinoxalin-2-yl)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-3-(quinoxalin-2-yl)propanoic acid is a chemical compound with the molecular formula C11H8N2O3 and a molecular weight of 216.2 g/mol It is characterized by the presence of a quinoxaline ring attached to a propanoic acid moiety, which includes a keto group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(quinoxalin-2-yl)propanoic acid typically involves the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions. One common method involves the use of xylene as a solvent, where the reagents are dissolved and the solution is microwaved in a sealed tube at 220°C for 1 hour . This method ensures the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of 2-Oxo-3-(quinoxalin-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to ensure maximum yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-3-(quinoxalin-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, such as hydroxyl, halogen, and amino groups
Wissenschaftliche Forschungsanwendungen
2-Oxo-3-(quinoxalin-2-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Oxo-3-(quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with enzymes and receptors, modulating their activity. The keto group can form hydrogen bonds with target molecules, enhancing its binding affinity. These interactions lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-3-(quinoxalin-2-yl)butanoic acid: Similar structure with an additional carbon atom in the propanoic acid moiety.
2-Oxo-3-(quinoxalin-2-yl)pentanoic acid: Similar structure with two additional carbon atoms in the propanoic acid moiety.
2-Oxo-3-(quinoxalin-2-yl)hexanoic acid: Similar structure with three additional carbon atoms in the propanoic acid moiety.
Uniqueness
2-Oxo-3-(quinoxalin-2-yl)propanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. The presence of the quinoxaline ring and the keto group provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H8N2O3 |
|---|---|
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
2-oxo-3-quinoxalin-2-ylpropanoic acid |
InChI |
InChI=1S/C11H8N2O3/c14-10(11(15)16)5-7-6-12-8-3-1-2-4-9(8)13-7/h1-4,6H,5H2,(H,15,16) |
InChI-Schlüssel |
GTWPREPSBZZPAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



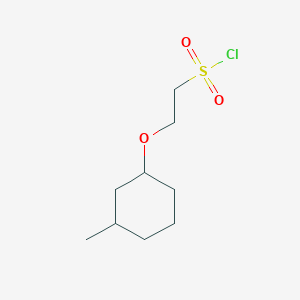
![Rel-(3aS,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13531357.png)


![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)

![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
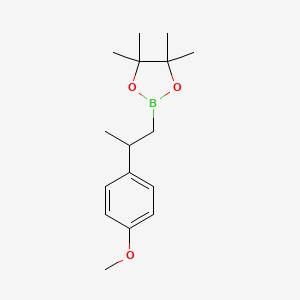
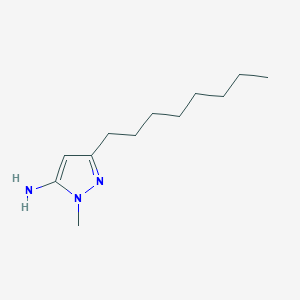
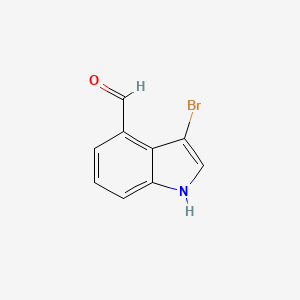
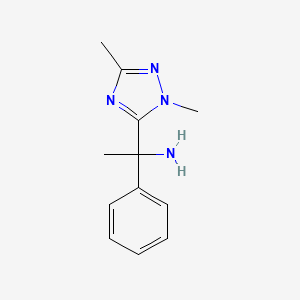
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13531408.png)
